molecular formula C5H3N3O2S B3138465 3-Methyl-4-nitro-isothiazole-5-carbonitrile CAS No. 4577-00-8

3-Methyl-4-nitro-isothiazole-5-carbonitrile

Cat. No.: B3138465
CAS No.: 4577-00-8
M. Wt: 169.16 g/mol
InChI Key: KEDNVXAOZWAIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nitro-isothiazole-5-carbonitrile is a nitro-substituted isothiazole derivative featuring a methyl group at position 3, a nitro group at position 4, and a cyano group at position 3. The compound belongs to the class of 5-membered heterocycles, which are critical in medicinal chemistry and materials science due to their electron-deficient nature and reactivity. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .

Properties

IUPAC Name

3-methyl-4-nitro-1,2-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c1-3-5(8(9)10)4(2-6)11-7-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDNVXAOZWAIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitro-isothiazole-5-carbonitrile typically involves the nitration of 3-methyl-isothiazole-5-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

Industrial production of 3-Methyl-4-nitro-isothiazole-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitro-isothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Properties
Research indicates that isothiazoles, including derivatives like 3-methyl-4-nitro-isothiazole-5-carbonitrile, exhibit antiviral activity. Specifically, compounds in this class have shown potential against viruses such as poliovirus and HIV. The mechanism often involves the inhibition of viral replication or interference with viral proteins .

Anticancer Activity
Isothiazoles have been investigated for their anticancer properties. Compounds containing the isothiazole ring are being developed as potential treatments for various cancers due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have highlighted the synthesis of derivatives that demonstrate selective cytotoxicity against cancer cell lines .

Neuroprotective Effects
Recent studies suggest that certain isothiazole derivatives may have neuroprotective effects, making them candidates for the treatment of neurodegenerative diseases such as Parkinson's disease. The compounds appear to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Synthetic Utility

3-Methyl-4-nitro-isothiazole-5-carbonitrile serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules. For instance:

  • Synthesis of Isoxazoles : The compound can be used as a precursor in the synthesis of isoxazole derivatives through cycloaddition reactions, which are valuable in medicinal chemistry .
  • Functionalization Reactions : The presence of the nitro group makes it amenable to reduction reactions, allowing for further functionalization and modification of its structure to enhance biological activity or alter physical properties .

Agrochemical Applications

Herbicidal Activity
Research has shown that isothiazole derivatives possess herbicidal properties. 3-Methyl-4-nitro-isothiazole-5-carbonitrile has been evaluated for its effectiveness in controlling weed growth. Studies indicate that these compounds can inhibit plant growth at specific concentrations, making them suitable candidates for agricultural applications .

Case Studies

Study Findings Application Area
Study on Antiviral ActivityDemonstrated efficacy against poliovirus; mechanisms include inhibition of viral replication.Pharmacology
Research on Anticancer PropertiesInduced apoptosis in breast cancer cell lines; selective cytotoxicity observed.Oncology
Herbicidal EvaluationEffective at inhibiting growth of common agricultural weeds at concentrations around 16 lbs/acre.Agriculture

Mechanism of Action

The mechanism of action of 3-Methyl-4-nitro-isothiazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with cellular components, leading to the inhibition of microbial growth or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 3-Methyl-4-nitro-isothiazole-5-carbonitrile and related isothiazole derivatives:

Compound Substituents Synthetic Method Yield Melting Point (°C) Key Applications/Notes
3-Methyl-4-nitro-isothiazole-5-carbonitrile 3-Me, 4-NO₂, 5-CN Not explicitly reported (discontinued) N/A N/A Potential intermediate; limited availability
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile 3-Cl, 4-(p-tolyl), 5-CN Pd-catalyzed CH arylation with AgF 60% Not reported Model for CH functionalization studies
5-Amino-3-phenyl-isothiazole-4-carbonitrile 5-NH₂, 3-Ph, 4-CN Multicomponent heterocyclization ~63% >320–322 (decomp.) Research chemical; used in drug discovery
5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile 5-MeNH, 3-morpholino, 4-CN Not detailed N/A Not reported Research chemical (CAS 338422-41-6)
1,3-Thiazole-4-carbonitrile 4-CN (thiazole core) Crystal structure analysis N/A Not reported Structural studies; hydrogen bonding/π-stacking

Key Observations:

Structural Variations and Reactivity: Nitro vs. Amino Groups: The nitro group in the target compound enhances electrophilicity at the nitrile carbon, making it reactive toward nucleophilic attack. In contrast, amino-substituted analogs (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) exhibit electron-donating effects, stabilizing the ring system . Chloro vs. Aryl Groups: Chloro substituents (e.g., 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile) enable further functionalization via cross-coupling reactions, whereas aryl groups (e.g., p-tolyl) enhance steric bulk and π-π interactions .

Synthetic Efficiency: The Pd-catalyzed synthesis of 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile achieves moderate yields (60%), highlighting challenges in regioselective arylation . Amino-substituted derivatives often require multistep syntheses, as seen in , where yields for xanthenone-isoxazole hybrids range from 63% to 93% .

Physicochemical Properties: Melting points for nitro- and cyano-substituted isothiazoles are generally high (>250°C), as seen in analogs like 4-Amino-3-methyl-6-(methylthio)isoxazolo[5,4-b]pyridine-5-carbonitrile (mp 275–277°C) . Amino groups may further increase thermal stability due to hydrogen bonding .

Applications: Nitro-substituted isothiazoles are explored as intermediates in explosives or agrochemicals, whereas amino derivatives (e.g., 5-Amino-3-phenyl-isothiazole-4-carbonitrile) are prioritized in pharmaceutical research . Morpholino-substituted analogs (e.g., 5-(Methylamino)-3-morpholino-4-isothiazolecarbonitrile) may improve solubility for biological testing .

Biological Activity

3-Methyl-4-nitro-isothiazole-5-carbonitrile (MNI) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential pharmaceutical applications. This article delves into the biological activity of MNI, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

MNI possesses a unique structure characterized by the presence of a methyl group, a nitro group, and a carbonitrile group attached to an isothiazole ring. This combination of functional groups contributes to its chemical reactivity and biological properties.

The biological activity of MNI is primarily attributed to its ability to interact with cellular components, which may lead to:

  • Inhibition of Microbial Growth : MNI has shown potential as an antimicrobial agent, likely due to the reduction of its nitro group to form reactive intermediates that can interact with nucleophilic sites in microbial cells.
  • Disruption of Cellular Processes : The compound may interfere with essential metabolic pathways in microorganisms, leading to growth inhibition.

Antimicrobial Activity

MNI has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that MNI exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These results indicate that MNI could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

While exploring the therapeutic potential of MNI, researchers also assessed its cytotoxic effects on mammalian cells. Studies indicate that MNI exhibits low cytotoxicity at effective antimicrobial concentrations:

  • Vero Cells : IC50 values were found to be greater than 50 µM, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique attributes of MNI relative to other isothiazole derivatives:

CompoundStructure FeaturesBiological Activity
3-Methyl-isothiazole-5-carbonitrile Lacks nitro groupLower reactivity
4-Nitro-isothiazole-5-carbonitrile Lacks methyl groupDifferent reactivity profiles
3-Methyl-4-nitro-isothiazole Lacks carbonitrile groupAltered chemical properties

MNI's unique combination of functional groups enhances its reactivity and biological activity compared to these analogs .

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of MNI against Staphylococcus aureus, researchers observed that treatment with MNI resulted in a significant reduction in bacterial load. The study concluded that the compound's mechanism likely involved disruption of cell wall synthesis and interference with protein synthesis pathways.

Case Study 2: Cytotoxicity Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nitro-isothiazole-5-carbonitrile
Reactant of Route 2
3-Methyl-4-nitro-isothiazole-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.